4-methyl-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-methyl group, a 3-nitro group, and a 2-phenyl-1,3-benzoxazol-5-yl group. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by the formation of the benzoxazole ring through a cyclization reaction with 2-aminophenol and subsequent coupling with 2-phenylbenzoxazole . The final step involves the amidation reaction to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the nitro and benzoxazole positions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: 4-methyl-3-amino-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 4-carboxy-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide
Scientific Research Applications
4-methyl-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzoxazole ring is known to interact with DNA and proteins, potentially disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest form of benzamide, used as a reference compound.
4-methylbenzamide: Similar structure but lacks the nitro and benzoxazole groups.
3-nitrobenzamide: Contains the nitro group but lacks the methyl and benzoxazole groups.
N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide: Contains the benzoxazole group but lacks the methyl and nitro groups.
Uniqueness
4-methyl-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group enhances its reactivity, while the benzoxazole ring provides a rigid structure that can interact with biological targets in a specific manner.
Properties
Molecular Formula |
C21H15N3O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-methyl-3-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-7-8-15(11-18(13)24(26)27)20(25)22-16-9-10-19-17(12-16)23-21(28-19)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,25) |
InChI Key |
OPYOQEVDWQRNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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